Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
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Overview
Description
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- is a complex organic compound that features a pyridine ring substituted with a fluoro-hexynyl group and a methoxy-pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine,3-(6-chloro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
- Pyridine,3-(6-bromo-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
- Pyridine,3-(6-iodo-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]-
Uniqueness
The uniqueness of Pyridine,3-(6-fluoro-1-hexyn-1-yl)-5-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23FN2O |
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Molecular Weight |
290.38 g/mol |
IUPAC Name |
3-(6-fluorohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C17H23FN2O/c1-20-10-6-8-16(20)14-21-17-11-15(12-19-13-17)7-4-2-3-5-9-18/h11-13,16H,2-3,5-6,8-10,14H2,1H3/t16-/m0/s1 |
InChI Key |
HZRJVZGFTVHZGZ-INIZCTEOSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=CN=CC(=C2)C#CCCCCF |
Canonical SMILES |
CN1CCCC1COC2=CN=CC(=C2)C#CCCCCF |
Origin of Product |
United States |
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